6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a structurally complex molecule featuring a triazolopyridazine core linked to a piperidine moiety, which is further substituted with a 4-fluorophenylpiperazine carbonyl group. This compound is part of a broader class of triazolopyridazine derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and receptor modulation properties .
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-17-1-3-18(4-2-17)26-11-13-28(14-12-26)21(30)16-7-9-27(10-8-16)20-6-5-19-24-23-15-29(19)25-20/h1-6,15-16H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHQSBNSNWKGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine core.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: Studies focus on its interactions with various receptors and enzymes, exploring its potential as a drug candidate.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. These targets may include:
Receptors: It may bind to neurotransmitter receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Cellular Pathways: It may influence signaling pathways, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Similar Compounds
The pharmacological profile of 6-(4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can be contextualized by comparing it to related triazolopyridazine derivatives and arylpiperazine-containing compounds. Key comparisons include:
AZD5153 ([1,2,4]Triazolo[4,3-b]pyridazine-Based BRD4 Inhibitor)
- Structure : Bivalent triazolopyridazine with dual bromodomain binding motifs.
- Activity: Potent BRD4 inhibitor (IC₅₀ < 10 nM) with enhanced cellular potency due to bivalent binding. Demonstrated tumor growth inhibition in xenograft models via c-Myc downregulation .
- Comparison: Unlike AZD5153, the target compound lacks a bivalent design but shares the triazolopyridazine core. Its fluorophenylpiperazine group may confer selectivity for non-bromodomain targets, such as neurotransmitter receptors .
AZD3514 (Androgen Receptor Inhibitor)
- Structure : 6-(4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine .
- Activity : Binds androgen receptors (AR), inhibits nuclear translocation, and reduces AR-dependent gene expression.
- Comparison : Both compounds share a triazolopyridazine-piperidine scaffold. However, AZD3514’s trifluoromethyl group and acetylpiperazine side chain enhance AR affinity, whereas the target compound’s fluorophenylpiperazine may prioritize alternative targets .
Antifungal/Antibacterial Triazolopyridazines
- Structure : 3- and 6-substituted phenyl-triazolopyridazines .
- Activity : Moderate to potent antifungal/antibacterial effects (e.g., MIC = 8–64 µg/mL against C. albicans).
- Comparison : The target compound’s piperazine-piperidine substituents likely reduce direct antimicrobial activity but improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) for CNS or anticancer applications .
Dopamine Receptor Antagonists (S 18126 and L 745,870)
- Structure : Arylpiperazine derivatives with indane or pyridine cores .
- Activity : High D4 receptor selectivity (S 18126: Ki = 2.4 nM at hD4 vs. >3000 nM at hD2/hD3). Weak in vivo activity due to residual D2/D3 binding .
- Comparison: The target compound’s fluorophenylpiperazine moiety resembles S 18126’s arylpiperazine group but paired with a triazolopyridazine core may shift selectivity toward non-dopaminergic targets (e.g., kinases or GPCRs) .
Key Differentiators and Research Implications
- Structural Advantages : The fluorophenylpiperazine group in the target compound may enhance CNS penetration compared to bulkier substituents in AZD5153 or AZD3514 .
- Target Selectivity : Unlike bivalent BRD4 inhibitors (AZD5153) or AR-focused agents (AZD3514), this compound’s simpler architecture could allow for broader receptor screening, particularly for serotonin or sigma receptors .
- Synthetic Feasibility : The synthesis route aligns with methods for analogous triazolopyridazines (e.g., hydrazine cyclization and aroyl chloride coupling), suggesting scalability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
